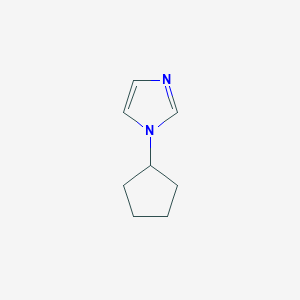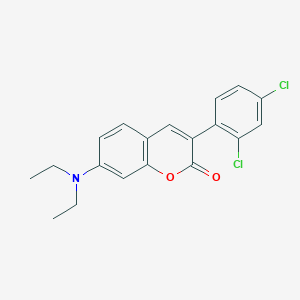
4-Nitro-3-trifluoromethanesulfonyloxytoluene
Descripción general
Descripción
4-Nitro-3-trifluoromethanesulfonyloxytoluene is a versatile chemical compound known for its complex structure and diverse applications. It contains 24 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and fluorine . This compound is used in various scientific research fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-trifluoromethanesulfonyloxytoluene typically involves nitration and sulfonation reactions. One common method is the nitration of toluene using titanium (IV) nitrate, followed by sulfonation to introduce the trifluoromethanesulfonyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-3-trifluoromethanesulfonyloxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming compounds like toluidine.
Substitution: Nucleophilic aromatic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and chromic acid.
Reduction: Reducing agents like hydrogen gas and palladium catalysts are often used.
Substitution: Strong nucleophiles and basic conditions are required for substitution reactions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Nitro-3-trifluoromethanesulfonyloxytoluene is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-trifluoromethanesulfonyloxytoluene involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, forming intermediates like the Meisenheimer complex . These intermediates can further react to produce various products, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
4-Nitro-3-(trifluoromethyl)aniline: Similar in structure but contains an amino group instead of a sulfonyloxy group.
4-Nitro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a sulfonyloxy group.
Propiedades
IUPAC Name |
(5-methyl-2-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)7(4-5)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWJTPYMTHMXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







phosphonium bromide](/img/structure/B3043029.png)






![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)

